molecular formula C21H21N3O3 B4441350 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione

Cat. No. B4441350
M. Wt: 363.4 g/mol
InChI Key: WRBSYGJAGIIMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is a chemical compound that has gained a lot of attention in scientific research in recent years. This compound is also known as MEOPP and has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of MEOPP is not fully understood. However, it has been suggested that MEOPP may act by modulating the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. MEOPP has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
MEOPP has been found to exhibit several biochemical and physiological effects. In pharmacology, MEOPP has been found to exhibit antipsychotic and anxiolytic properties. It has also been found to have potential applications in the treatment of depression and other mood disorders. MEOPP has been studied for its potential use as a neuroprotective agent and has been found to exhibit antioxidant properties.

Advantages and Limitations for Lab Experiments

MEOPP has several advantages for lab experiments. It is highly stable and can be easily synthesized using a simple synthesis method. MEOPP has been extensively studied and has been found to exhibit several potential applications in various fields. However, MEOPP also has some limitations for lab experiments. It is relatively expensive to synthesize and may not be readily available for some researchers.

Future Directions

There are several future directions for the study of MEOPP. In pharmacology, MEOPP may be further studied for its potential applications in the treatment of depression and other mood disorders. MEOPP may also be studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. In biochemistry, MEOPP may be further studied for its potential applications in the development of new drugs. Overall, MEOPP has great potential for further study and may lead to the development of new drugs and therapies in the future.

Scientific Research Applications

MEOPP has been extensively studied for its potential applications in various fields. In pharmacology, MEOPP has been found to exhibit antipsychotic and anxiolytic properties. It has also been found to have potential applications in the treatment of depression and other mood disorders. MEOPP has been studied for its potential use as a neuroprotective agent and has been found to exhibit antioxidant properties. In biochemistry, MEOPP has been studied for its potential applications in the development of new drugs and has been found to exhibit inhibitory activity against several enzymes.

properties

IUPAC Name

3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-16-7-8-18-17(11-16)14(13-23-18)9-10-22-19-12-20(25)24(21(19)26)15-5-3-2-4-6-15/h2-8,11,13,19,22-23H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBSYGJAGIIMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione
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3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione
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3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione
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3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 5
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 6
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione

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